molecular formula C20H21N3O5S B2812495 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide CAS No. 1099658-16-8

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide

Cat. No.: B2812495
CAS No.: 1099658-16-8
M. Wt: 415.46
InChI Key: PTZKMYBCEVNCJJ-UHFFFAOYSA-N
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Description

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. It is characterized by an indoline core substituted with a carboxamide group and a 4-(morpholinosulfonyl)benzoyl moiety. The compound has garnered attention primarily for its potential as an inhibitor of insulin-like growth factor receptors (IGF-IR) and insulin receptors (IR) . These receptors are crucial mediators of cell growth, differentiation, and survival, and their dysregulation is implicated in the progression of various cancers. By modulating these key signaling pathways, this compound may lead to reduced tumor proliferation and the induction of apoptosis in malignant cells . Preclinical studies have demonstrated its cytotoxic effects across a range of human cancer cell lines, showing promising activity in models of breast, prostate, and lung cancers . Its research value is further underscored by in vivo data from xenograft models, which suggest an ability to significantly inhibit tumor growth . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and is strictly not for human or veterinary use.

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c21-19(24)18-13-15-3-1-2-4-17(15)23(18)20(25)14-5-7-16(8-6-14)29(26,27)22-9-11-28-12-10-22/h1-8,18H,9-13H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZKMYBCEVNCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C(CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide and related compounds:

Compound Core Structure Key Substituents Biological Relevance Key Differences References
This compound Indoline (bicyclic) 4-(Morpholinosulfonyl)benzoyl, carboxamide Potential anticancer, HIV inhibition Unique indoline core with sulfonamide
N-(4-(Morpholinosulfonyl)phenyl)benzamide (23) Benzene 4-(Morpholinosulfonyl)phenyl, carboxamide Apoptotic CHOP pathway activation Lacks indoline; simpler aromatic system
ORG27569 Indole Piperidin-1-ylphenethyl, ethyl, chlorine Cannabinoid CB1 receptor modulation Indole core (unsaturated) vs. indoline
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23) Indole Benzimidazole, indole-2-carboxamide IDO1 enzyme inhibition Benzimidazole substituent; no sulfonamide
Indolizine-2-carboxamides Indolizine (tricyclic) Amino side-chains Antimalarial (chloroquine analogues) Tricyclic core; synthetic challenges

Structural and Functional Analysis

Core Heterocycle: The indoline core in the target compound offers enhanced metabolic stability compared to indole (e.g., ORG27569) due to reduced susceptibility to oxidative degradation. Indolizine derivatives (e.g., chloroquine analogues) exhibit a tricyclic structure but face synthetic hurdles in amide bond formation .

Substituent Effects: The morpholinosulfonyl group in the target compound distinguishes it from simpler sulfonamides or benzamides. This group improves solubility and may enhance binding to proteins via sulfonamide-protein interactions, as seen in apoptotic pathway activators . ORG27569 and similar indole derivatives prioritize lipophilic substituents (e.g., piperidin-1-ylphenethyl) for membrane permeability, whereas the target compound balances hydrophilicity through morpholino and sulfonyl groups .

Biological Activity :

  • Indoline-2-carboxamides are explored for HIV inhibition (), leveraging the rigid core for gp120 binding. In contrast, benzimidazole-indole hybrids () target IDO1 enzymes, emphasizing heterocyclic diversity in inhibitor design .
  • Compound 23 () activates the CHOP pathway but lacks the indoline scaffold, suggesting the target compound’s bicyclic system could offer improved pharmacokinetics .

Synthetic Accessibility: The synthesis of indoline-2-carboxamides often involves reductive amination or coupling reactions, similar to indole derivatives (). However, the morpholinosulfonyl group introduces additional steps, such as sulfonylation, which may reduce yield compared to simpler benzamides .

Research Findings and Implications

  • Antiviral Potential: Indoline carboxamides demonstrate nanomolar potency against HIV-1, attributed to their ability to mimic CD4 binding domains. The target compound’s morpholinosulfonyl group may further enhance gp120 interaction .
  • Solubility and Bioavailability: The morpholino group in the target compound improves aqueous solubility compared to lipophilic indole derivatives (e.g., ORG27569), a critical factor in oral drug development .
  • Selectivity: The indoline core may reduce off-target effects observed in indolizine-based compounds, which often require complex amino side-chains for activity .

Biological Activity

1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₈N₄O₃S
  • CAS Number : 1099658-16-8

This compound features a morpholino sulfonyl group, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:

  • Insulin-Like Growth Factor I Receptors (IGF-IR) : The compound acts as an inhibitor of IGF-IR, which is implicated in various cancers. Inhibition of this receptor can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Protein Kinases : It may also affect the activity of several protein kinases involved in cell signaling, further influencing cellular processes such as metabolism and growth .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited cytotoxic effects against human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cells with IC50 values ranging from 0.5 to 5 µM .
  • Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still under investigation.

Study 1: Inhibition of IGF-IR

A study focused on the inhibition of IGF-IR by this compound revealed that treatment resulted in decreased phosphorylation of downstream signaling molecules, leading to reduced cell proliferation in vitro. This suggests a potential application in targeted cancer therapies .

Study 2: Cytotoxicity Profile

Another investigation assessed the cytotoxicity of the compound across multiple cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development in oncology .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related indole derivatives:

Compound NameIC50 (µM)Targeted Activity
This compound0.5 - 5Anticancer (MCF7, HCT116, A549)
Quinoline derivative0.12Antiplasmodial against Plasmodium falciparum
Indole derivative0.34Anticancer (MCF7, A549)

Q & A

Q. What are the common synthetic routes for 1-(4-(Morpholinosulfonyl)benzoyl)indoline-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a morpholinosulfonyl-substituted benzoyl group to an indoline-2-carboxamide scaffold. Key steps include:
  • Sulfonylation : Introducing the morpholinosulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide Bond Formation : Condensation of the sulfonylated benzoyl intermediate with indoline-2-carboxylic acid using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) and recrystallization from ethanol/water mixtures .
  • Monitoring : Reaction progress tracked via TLC, with final characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on:
  • Spectroscopy : ¹H NMR (e.g., δ 7.3–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl signals at ~170 ppm), and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .
  • X-ray Crystallography (if crystals obtained): Resolves stereochemistry and confirms sulfonamide geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Methodological Answer : Yield optimization involves:
  • Solvent Selection : Anhydrous DMF or THF minimizes side reactions .
  • Base Screening : K₂CO₃ outperforms NaHCO₃ in deprotonating morpholine .
  • Temperature Control : Reflux (80–100°C) ensures complete sulfonylation without decomposition .
  • Stoichiometry : A 1.1:1 molar ratio of 4-chlorosulfonylbenzoyl chloride to morpholine reduces unreacted starting material .
  • Example Data :
BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF8089
NaHCO₃THF6072

Q. What strategies resolve contradictions in spectral data interpretation?

  • Methodological Answer : Contradictions (e.g., ambiguous NMR peaks) are addressed by:
  • Multi-Nuclear NMR : ¹H-¹³C HSQC/HMBC correlations to assign quaternary carbons and sulfonamide linkages .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the morpholine ring .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
  • Alternative Techniques : IR spectroscopy verifies absence of unreacted carbonyl intermediates .

Q. How can in silico models predict the compound’s pharmacological targets?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Use AutoDock Vina to screen against targets like kinase domains or GPCRs, leveraging the morpholinosulfonyl group’s hydrogen-bonding capacity .
  • Pharmacophore Mapping : Identify critical features (e.g., amide bond, sulfonamide) for binding to enzymes like carbonic anhydrase .
  • ADMET Prediction : SwissADME evaluates bioavailability, highlighting potential CNS penetration due to logP ~2.5 .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scalability issues include:
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., acetone/water) .
  • Byproduct Formation : Optimize stoichiometry to minimize dimerization of the indoline carboxamide .
  • Safety : Morpholinosulfonyl intermediates may require controlled handling (e.g., PPE for corrosive reagents) .

Future Research Directions

Q. What gaps exist in understanding the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies should:
  • Synthesize Analogues : Vary substituents on the indoline ring (e.g., halogenation at C5) and morpholinosulfonyl group (e.g., N-methylation) .
  • Bioactivity Testing : Screen analogues against cancer cell lines (e.g., MCF-7) to correlate sulfonamide positioning with cytotoxicity .
  • Crystallographic Studies : Resolve protein-ligand complexes (e.g., with tubulin) to guide rational design .

Q. How can computational methods improve synthetic route design?

  • Methodological Answer : Tools like Schrödinger’s Materials Science Suite predict reaction pathways, while AI-driven platforms (e.g., IBM RXN) optimize reagent choices and reduce trial-and-error .

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